2-chloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c20-16-9-5-4-8-15(16)19(24)21-12-18(23)22-10-11-25-17(13-22)14-6-2-1-3-7-14/h1-9,17H,10-13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTSCGICDWRLMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CNC(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The starting material, 2-chlorobenzoyl chloride, reacts with an amine to form the benzamide core.
Introduction of the Morpholine Ring: The benzamide core is then reacted with a morpholine derivative under controlled conditions to introduce the morpholine ring.
Final Coupling: The final step involves coupling the morpholine-substituted benzamide with a phenyl group through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: The compound can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
The compound has shown promising biological activities, particularly as an antimicrobial agent. Research indicates that derivatives of benzamides, including compounds similar to 2-chloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide, exhibit significant activity against various bacterial and fungal strains. For instance, a study highlighted the synthesis of a series of chloro-hydroxy benzamides that demonstrated comparable or superior activity to established antibiotics like isoniazid and ciprofloxacin against mycobacterial and fungal strains .
| Compound | Activity Type | Reference |
|---|---|---|
| Isoniazid | Antimicrobial | |
| Ciprofloxacin | Antimicrobial | |
| 2-chloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide | Antimicrobial (potential) | Current Study |
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological efficacy. Research has shown that modifications to the morpholine ring and the benzamide moiety can significantly influence the pharmacological properties. For example, variations in substituents on the phenyl group or alterations in the carbon chain length attached to the morpholine can enhance or reduce biological activity .
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Substituent on Phenyl Ring | Increased potency against specific strains |
| Length of Carbon Chain on Morpholine | Affects lipophilicity and membrane permeability |
| Chlorination Position | Influences binding affinity to target enzymes |
Therapeutic Potential
The therapeutic applications of 2-chloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide extend beyond antimicrobial activity. Preliminary studies suggest potential roles in treating conditions related to inflammation and cancer due to its structural similarity with other bioactive compounds. For instance, compounds with similar morpholine structures have exhibited anti-inflammatory properties and cytotoxic effects against various cancer cell lines .
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Antimicrobial Efficacy : A study demonstrated that a series of benzamide derivatives showed significant inhibition against resistant bacterial strains, suggesting that further exploration into derivatives like 2-chloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide could yield effective treatments for resistant infections .
- Cytotoxicity in Cancer Models : Another investigation into related compounds revealed their ability to induce apoptosis in cancer cells, indicating potential for development as anticancer agents .
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Pharmacological Targets
JNJ-63533054
- Structure: (S)-3-Chloro-N-(2-oxo-2-((1-phenylethyl)amino)ethyl)benzamide .
- Key Differences : Replaces the 2-phenylmorpholine group with a phenylethylamine substituent.
- Activity: Acts as a potent GPR139 agonist (low nM affinity) and is radiolabeled for receptor-binding studies. It is displaced by endogenous ligands like L-Trp and L-Phe, suggesting a role in neurotransmitter regulation .
- Relevance : Highlights the importance of the ethyl-carboxamide linker in GPCR targeting, though the morpholine ring in the target compound may enhance metabolic stability compared to the simpler amine in JNJ-63533053.
4-Chloro-N-[2-(3-oxo-4-morpholinyl)ethyl]benzamide
- Structure : 4-Chloro substitution on benzamide, 3-oxomorpholine substituent .
- Key Differences : Chlorine at position 4 (vs. 2) and a 3-oxo-morpholine group (vs. 2-phenylmorpholine).
- The 4-chloro substitution could reduce steric hindrance compared to 2-chloro derivatives.
N-(5-(N-(2-Oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)sulfamoyl)-4-phenylazol-2-yl)benzamide
- Structure : Incorporates a sulfamoyl-thiazole-azole-benzamide framework .
- Key Differences : Replaces the morpholine with a sulfamoyl-thiazole group.
- Activity: Designed as a carbonic anhydrase inhibitor (implied by sulfamoyl group) or antimicrobial agent.
Physicochemical and Pharmacokinetic Properties
*Estimated using fragment-based methods.
Biological Activity
2-chloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and structure-activity relationships (SAR) that inform its pharmacological profile.
Chemical Structure and Properties
The molecular formula of 2-chloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide is C17H19ClN2O2. The compound features a chloro substituent, an oxo group, and a morpholine ring, which contribute to its biological activity.
Research indicates that compounds similar to 2-chloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide may exert their effects through modulation of cellular stress responses, particularly in pancreatic β-cells. The compound has been studied for its protective effects against endoplasmic reticulum (ER) stress, a critical factor in diabetes development.
Key Findings:
- β-cell Protection : Analog studies have shown that certain derivatives can protect pancreatic β-cells from ER stress-induced apoptosis. For instance, compounds with similar scaffolds demonstrated maximum activity at concentrations as low as .
- Structure-Activity Relationship (SAR) : Variations in substituents on the phenyl and morpholine rings significantly affect the potency and efficacy of these compounds. Notably, the introduction of electron-withdrawing groups such as trifluoromethyl (CF3) at specific positions on the phenyl ring enhanced protective activity .
Biological Activity Data
The following table summarizes the biological activities of various analogs related to 2-chloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide:
| Compound | Max Activity (%) | EC50 (µM) | Comments |
|---|---|---|---|
| WO5m | 100 | 0.1 ± 0.01 | Strong β-cell protective activity |
| 5g (4-CF3) | 88 | 13 ± 1 | Significant activity with favorable SAR |
| 5h (3-CF3) | 46 | 32 ± 7 | Less potent than 5g |
| 5a | 45 | 18.6 ± 4 | Moderate activity; less favorable substitutions |
Case Studies
- Diabetes Research : In a study focused on ER stress-induced β-cell dysfunction, derivatives of benzamide were tested for their ability to mitigate cell death. The findings indicated that modifications to the benzamide structure could lead to improved solubility and bioactivity, making them promising candidates for further drug development .
- Cancer Cell Lines : Another study evaluated the effects of similar compounds on various cancer cell lines, finding that certain analogs exhibited selective cytotoxicity against specific tumor types while sparing normal cells, highlighting their potential as targeted therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
